Bicyclo[3.2.1]octan-1-ol
Description
Significance of the Bicyclo[3.2.1]octane Framework in Advanced Organic Synthesis and Natural Product Chemistry
The importance of the bicyclo[3.2.1]octane framework is multifaceted, spanning from its presence in medicinally relevant natural products to its utility as a versatile synthetic intermediate. mdpi.comsmolecule.com
The bicyclo[3.2.1]octane core is a key structural element in a variety of natural products exhibiting significant biological activities. dicp.ac.cnmdpi.com This structural motif is found in complex alkaloids, diterpenoids, and other secondary metabolites.
| Natural Product | Structural Class | Noted Biological Activity |
| Gelsemine | Alkaloid | Antinociceptive (pain relief) mdpi.comnih.gov |
| Platensimycin (B21506) | Antibiotic | Potent inhibitor of fatty acid synthase (FabF) mdpi.comnih.gov |
| Vitisinol D | Stilbenoid | Antithrombotic properties mdpi.comnih.gov |
| Kauranoids | Diterpenoid | Varied, including anti-inflammatory and cytotoxic |
| Tropane (B1204802) Alkaloids | Alkaloid | Wide range including anticholinergic and anesthetic wikipedia.orgresearchgate.netnih.gov |
The intricate and densely functionalized structures of these natural products, such as gelsemine, showcase the bicyclo[3.2.1]octane framework as a central feature. nih.govbham.ac.ukscispace.comscispace.comnih.gov Similarly, the potent antibiotic platensimycin contains this bicyclic core, which is crucial for its biological action. mdpi.comnih.govresearchgate.net The stilbenoid vitisinol D, which displays antithrombotic properties, also incorporates this important scaffold. mdpi.comnih.govontosight.aiphytobank.camorressier.com Furthermore, the vast family of kauranoid diterpenes and the well-known tropane alkaloids, which include compounds like cocaine and atropine, are built around the bicyclo[3.2.1]octane or a related azabicyclo[3.2.1]octane core, respectively. wikipedia.orgresearchgate.netnih.govresearchgate.netbris.ac.ukrsc.orgresearchgate.netnih.gov
The bicyclo[3.2.1]octane framework serves as a crucial building block in the total synthesis of numerous complex natural products. dicp.ac.cnsmolecule.comrsc.orgrsc.org Synthetic chemists have developed a multitude of strategies to construct this bicyclic system, often as a pivotal step in a longer synthetic sequence. mdpi.commdpi.comrsc.orgnih.gov Its rigid conformation allows for predictable stereochemical control in subsequent reactions, making it an invaluable intermediate for constructing stereochemically rich molecules. researchgate.net The development of methods to access functionalized bicyclo[3.2.1]octanes continues to be an active area of research, highlighting its strategic importance in modern organic synthesis. acs.org
In medicinal chemistry, the bicyclo[3.2.1]octane scaffold is explored as a bioisostere for other cyclic systems, offering a unique three-dimensional arrangement of functional groups. smolecule.com Its rigid nature can lead to enhanced binding affinity and selectivity for biological targets. The ability to introduce a wide range of substituents onto the bicyclo[3.2.1]octane framework allows for the creation of diverse compound libraries for drug discovery programs. This structural diversity is essential for optimizing the pharmacological properties of lead compounds.
Research Focus on Bicyclo[3.2.1]octan-1-ol: Unique Structural Features and Synthetic Challenges
This compound, with its hydroxyl group situated at a bridgehead carbon, presents specific and interesting challenges for synthetic chemists.
The functionalization of bridgehead positions in bicyclic systems is notoriously challenging due to steric hindrance and the electronic nature of these carbons. The bridgehead alcohol of this compound is a tertiary alcohol, which can be difficult to access and functionalize selectively. acs.orgacs.org Reactions that proceed through carbocationic intermediates at the bridgehead can be disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system due to ring strain. This makes reactions like eliminations or those involving SN1-type mechanisms challenging. unc.edu Developing methods for the selective transformation of the bridgehead hydroxyl group remains an area of active investigation. acs.orgunc.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[3.2.1]octan-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-1-2-7(6-8)3-5-8/h7,9H,1-6H2 |
InChI Key |
YOUYXVQUIJGXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octan 1 Ol and Its Core Scaffold
Cascade and Domino Annulation Strategies
Cascade reactions, also known as domino or tandem reactions, offer a powerful approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. umich.edu These processes are highly efficient and atom-economical, often allowing for the construction of intricate polycyclic systems from simple starting materials in one pot. umich.edu
Organocatalysis has emerged as a pivotal tool for the asymmetric synthesis of complex molecules. mdpi.com In the context of bicyclo[3.2.1]octane synthesis, organocatalytic domino reactions have proven particularly effective. One notable example is the enantio- and diastereoselective domino Michael/Aldol (B89426) reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters or amides. acs.orgnih.govthieme-connect.de This reaction can construct the bicyclo[3.2.1]octane skeleton with up to four stereogenic centers, including two quaternary carbons. acs.orgnih.gov The reaction proceeds in good yields (53–98%), with varying diastereoselectivities (1:1 to >20:1 dr) and high enantioselectivities (up to 95:5 ee). acs.orgnih.govthieme-connect.de The mechanism can be understood as an oxo-Michael-aldol cascade. nih.gov
Another powerful organocatalytic approach involves the intramolecular Michael addition. Chiral phosphoric acids have been shown to catalyze the desymmetrizing Michael cyclization of enone diones, affording bicyclo[3.2.1]octanes with three new stereogenic centers, including an all-carbon quaternary center. rsc.org This method provides high yields and good to high enantioselectivities (86–95% ee). rsc.org
Table 1: Organocatalytic Domino Michael/Aldol Reaction for Bicyclo[3.2.1]octane Synthesis Data compiled from multiple studies.
| Reactant 1 (1,3-Ketoester) | Reactant 2 (Unsaturated Keto-compound) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl cyclopentanonecarboxylate | (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide | Takemoto's catalyst | Toluene (B28343) | 60 | - | 37 | mdpi.com |
| Cyclic 1,3-keto ester | β,γ-unsaturated 1,2-keto amide | Thiourea catalyst | Dichloromethane | 75 | >20:1 | 73 | thieme-connect.de |
| Cyclic 1,3-ketoester | β,γ-unsaturated 1,2-ketoester | Thiourea catalyst | Toluene | up to 98 | up to 5:1 | up to 95 | acs.orgnih.gov |
| Enone dione (tethered) | - (Intramolecular) | Chiral Phosphoric Acid | Cyclohexane | up to 95 | - | 86-95 | rsc.org |
Tandem Michael-Aldol annulations provide a general and reliable route for constructing the bicyclo[3.2.1]octane scaffold. ucl.ac.uk The reaction of cycloalkane-1,3-diones with enals can produce 2-hydroxybicyclo[3.2.1]octane-6,8-diones in one-pot procedures under convenient conditions. semanticscholar.orgrsc.org The stereochemical outcome of this annulation can sometimes be controlled by the choice of solvent, base, and temperature. semanticscholar.orgrsc.org
A related strategy is the tandem Michael-Henry reaction. The reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, can generate bicyclo[3.2.1]octan-8-ones. nih.gov This process creates four stereogenic centers with good diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov In some cases, a domino Michael/epimerization/Michael/1,2-addition sequence has been developed, which, depending on the substrates, can lead to either noradamantane derivatives or the expected bicyclo[3.2.1]octane derivatives from a domino Michael/aldol pathway. nih.gov
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings and has been widely applied to the construction of complex polycyclic systems, including the bicyclo[3.2.1]octane framework. mdpi.comnih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. researchgate.netthieme-connect.com Both intermolecular and intramolecular variants have been successfully employed to generate the bridged bicyclic core. The facial diastereoselectivity in these reactions is often very high, leading to specific stereochemical outcomes. researchgate.netthieme-connect.com
The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy, as the reduced entropic cost allows even unactivated starting materials to react and form highly strained products. acs.orgoregonstate.edu A key class of substrates for this transformation are 5-vinyl-1,3-cyclohexadienes. acs.orgnih.gov Upon heating, these compounds undergo an IMDA reaction to afford caged tricyclo[3.2.1.02,7]oct-3-ene systems. acs.orgoregonstate.edu This tricyclic intermediate, which contains a fused three-, five-, and six-membered ring, serves as a versatile precursor that can be converted into the bicyclo[3.2.1]octane framework through subsequent reactions, such as cyclopropane (B1198618) ring opening. nih.gov This strategy has been successfully applied in the enantiopure synthesis of highly functionalized bicyclo[3.2.1]octane derivatives starting from natural products like carvone. nih.gov
Lewis acid catalysis can significantly accelerate Diels-Alder reactions. A novel strategy has been developed that combines a scandium-catalyzed Diels-Alder reaction with a subsequent intramolecular oxidative cyclization to construct highly functionalized bicyclo[3.2.1]octanes. This process is proposed to proceed through the formation of a diene and an enone from allylic alcohol precursors. These intermediates then undergo a Diels-Alder cycloaddition to form a key intermediate, which is subsequently transformed into the final bicyclo[3.2.1]octane product via an intramolecular oxidative cyclization in the presence of iodine and DMSO. This protocol is practical and allows for the construction of elaborate molecular structures from simple, readily available starting materials.
Table 2: Substrate Scope for Scandium-Catalyzed Diels-Alder/Oxidative Cyclization Data from a 2023 study on disproportionation-inspired synthesis.
| Allylic Alcohol 1 (Diene Precursor) | Allylic Alcohol 2 (Enone Precursor) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cinnamyl alcohol | Cinnamyl alcohol | 2,4-diphenyl-bicyclo[3.2.1]oct-3-en-2-ol | 71 | |
| 4-Methylcinnamyl alcohol | 4-Methylcinnamyl alcohol | 2,4-bis(4-methylphenyl)-bicyclo[3.2.1]oct-3-en-2-ol | 75 | |
| 4-Methoxycinnamyl alcohol | 4-Methoxycinnamyl alcohol | 2,4-bis(4-methoxyphenyl)-bicyclo[3.2.1]oct-3-en-2-ol | 72 | |
| 4-Chlorocinnamyl alcohol | 4-Chlorocinnamyl alcohol | 2,4-bis(4-chlorophenyl)-bicyclo[3.2.1]oct-3-en-2-ol | 65 | |
| 1-Phenylprop-2-en-1-ol | 1-Phenylprop-2-en-1-ol | 3-methyl-2-phenyl-bicyclo[3.2.1]oct-3-en-2-ol | 47 |
The stereoselective construction of the bicyclo[3.2.1]octane skeleton remains a significant challenge. acs.orgnih.gov A notable advancement is the stereodivergent synthesis of bicyclo[3.2.1]octenes through the annulation of Nazarov reagents and alkenyl 1,2-diketones, facilitated by Brønsted base catalysis. acs.orgresearchgate.net This method operates under mild conditions and, crucially, allows for access to different stereoisomers of the bridged products simply by tuning the reaction conditions, such as the base or solvent used. acs.orgnih.govfigshare.com This divergent capability provides a flexible and powerful tool for accessing a range of structurally diverse bicyclic compounds. acs.org
Double Michael Addition to Cyclic Dienones for Bicyclo[3.2.1]octane Derivatives
The double Michael addition (DMA) represents an efficient strategy for the construction of bicyclo[3.2.1]octane systems. This reaction involves the sequential conjugate addition of a carbon nucleophile to a cyclic dienone, leading to the formation of the characteristic bridged ring structure. Research has demonstrated the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones through the DMA of carbon nucleophiles to 7-membered ring dienones, with yields ranging from 42% to 96% rsc.org. This method offers good control over the stereochemistry of the newly formed bridged center, which can be a secondary, tertiary, or quaternary carbon rsc.org.
Another variation of this approach is the domino Michael-Henry reaction. For instance, the reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, can produce highly functionalized bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity (92-99% ee) beilstein-journals.org. Similarly, a domino Michael-Henry reaction between cyclohexa-1,4-dienone and a γ,δ-alkyl-aryl-disubstituted nitrodiene, catalyzed by a secondary amine-thiourea, yields bicyclo[3.2.1]octan-2-one with high yield and enantiomeric excess beilstein-journals.org.
Table 1: Examples of Double Michael Addition for Bicyclo[3.2.1]octane Synthesis
| Nucleophile/Precursor | Electrophile/Dienone | Catalyst/Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Carbon Nucleophiles | 7-Membered Ring Dienones | Base | 8-disubstituted bicyclo[3.2.1]octane-3-ones | 42-96% | rsc.org |
| Cyclohexane-1,2-dione | Nitroalkenes | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-ones | Good | beilstein-journals.org |
| Cyclohexa-1,4-dienone | Nitrodiene | Secondary amine-thiourea | Bicyclo[3.2.1]octan-2-one | 91% | beilstein-journals.org |
Rearrangement and Cyclization-Driven Syntheses
Rearrangement and cyclization reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Several such strategies have been developed to access the bicyclo[3.2.1]octane core.
Acid-catalyzed rearrangements provide a direct route to the bicyclo[3.2.1]octane framework from other cyclic systems. One notable example is the acid-induced protonation by trifluoromethanesulfonic acid (TfOH), which promotes a rearrangement to form the bicyclo[3.2.1] system nih.govmdpi.com. This type of rearrangement is a key step in the synthesis of various natural products containing the bicyclo[3.2.1]octane skeleton mdpi.com. For example, the synthesis of diterpenoids often involves the acid-catalyzed skeletal rearrangement of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate into the bicyclo[3.2.1]octane system mdpi.comuniroma1.it. This transformation proceeds through a protonated exo-hydroxyl group acting as a leaving group, followed by an acyl group migration uniroma1.it.
Table 2: Acid-Promoted Rearrangements for Bicyclo[3.2.1]octane Synthesis
| Starting Material | Acid/Conditions | Product | Ref |
|---|---|---|---|
| Polycyclic Precursor | TfOH | Bicyclo[3.2.1] system | nih.govmdpi.com |
| 6-hydroxy-bicyclo[2.2.2]octan-2-ones | TsOH, Toluene, 85°C | Bicyclo[3.2.1]octane system | mdpi.comuniroma1.it |
The isomerization of spirocyclic compounds offers another pathway to the bicyclo[3.2.1]octane core. In certain organocatalyzed reactions, a spirocyclic compound can exist in equilibrium with the corresponding bicyclo[3.2.1] bicyclic compound nih.gov. For instance, the treatment of 1,3-ketoamides with acrolein in the presence of an organocatalyst can yield a spirocyclic compound that isomerizes to a bicyclo[3.2.1]octane derivative nih.gov. Another strategy involves the palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans, which are a type of spirocyclic ether, to efficiently produce functionalized bicyclo[3.2.1]octan-8-ones nih.gov. This rearrangement is particularly effective for sulfone derivatives, proceeding with high stereospecificity to yield exclusively the endo-configured diastereomers nih.gov.
Table 3: Isomerization of Spirocyclic Precursors
| Spirocyclic Precursor | Catalyst/Conditions | Product | Ref |
|---|---|---|---|
| Spirocyclic ketoamide | Takemoto's catalyst | Bicyclo[3.2.1]octane derivative | nih.gov |
| 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Palladium catalyst | Functionalized bicyclo[3.2.1]octan-8-ones | nih.gov |
A novel and efficient method for constructing highly functionalized bicyclo[3.2.1]octanes involves the iodine-induced cyclization and oxidation of allylic alcohols acs.org. This disproportionation-inspired strategy allows for the creation of six new bonds in a single transformation, starting from readily available allylic alcohols acs.org. The reaction is practical and sustainable, utilizing inexpensive iodine and dimethyl sulfoxide (B87167) (DMSO) as the oxidant . Mechanistic studies suggest that the reaction proceeds through the formation of diene and enone intermediates, which then undergo a Diels-Alder reaction followed by an intramolecular oxidative cyclization to form the bicyclo[3.2.1]octane product . This protocol has been shown to tolerate various substituents, including methyl groups on the diene and enone precursors .
Table 4: Iodine-Induced Cyclization of Allylic Alcohols
| Substrate | Reagents | Product | Yield | Ref |
|---|---|---|---|---|
| 2-phenylbut-3-en-2-ol | Iodine, DMSO | Bicyclo[3.2.1]octane derivative | - | |
| Methyl-substituted allylic alcohol | Iodine, DMSO | Methyl-substituted bicyclo[3.2.1]octane | 47% |
Radical cyclizations provide a powerful method for the synthesis of complex polycyclic systems, including the bicyclo[3.2.1]octane framework. A notable example is the manganese(III)-mediated radical cyclization of alkynyl ketones nih.govnih.gov. This strategy has been successfully employed to synthesize the bicyclo[3.2.1]octane fragment of rhodojaponin III, a natural product with potent antinociceptive activity nih.govnih.gov. The reaction involves the treatment of a TMS-alkynyl ketone with manganese(III) acetate (B1210297), which generates a radical that undergoes cyclization to form the desired bicyclic structure nih.gov. This method has been shown to be effective for constructing the core skeleton of other natural products as well, such as (−)-glaucocalyxin nih.gov.
Table 5: Mn(III)-Mediated Radical Cyclization
| Substrate | Reagents | Product | Yield | Ref |
|---|---|---|---|---|
| TMS-alkynyl ketone | Mn(OAc)₃, EtOH/HOAc | Bicyclo[3.2.1]octane derivative | 43% | nih.gov |
| γ-hydroxyl ketone precursor | Mn(OAc)₃ | Bicyclo[3.2.1]octane fragment | 50% | nih.gov |
Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that can induce unique rearrangements to form complex cyclic systems nih.govresearchgate.net. One such application is the direct conversion of methylenebicyclo[4.2.0]octanone to methylenebicyclo[3.2.1]octanol through a Sm(II)-induced 1,2-rearrangement with ring expansion nih.govresearchgate.net. The proposed mechanism involves the generation of a ketyl radical, which then undergoes ketyl-olefin cyclization to form a cyclopentane ring, followed by radical fragmentation and subsequent protonation to yield the final product researchgate.netnih.gov. This methodology has been optimized under various conditions to accommodate different substrates nih.gov. SmI₂-mediated reactions are crucial in the total synthesis of many natural products, enabling the construction of complex polycyclic structures with multiple stereocenters from simpler precursors nih.govsemanticscholar.org.
Table 6: Sm(II)-Induced Rearrangement for Bicyclo[3.2.1]octanol Synthesis
| Starting Material | Reagent | Product | Ref |
|---|---|---|---|
| Methylenebicyclo[4.2.0]octanone | Samarium(II) iodide (SmI₂) | Methylenebicyclo[3.2.1]octanol | nih.govresearchgate.net |
Reductive Radical Annulation Strategies for Complex Diterpenoid Skeletons
The construction of the bicyclo[3.2.1]octane core within complex natural products, such as ent-kaurane and beyerane diterpenoids, has been effectively achieved through reductive radical annulation strategies. nih.govacs.org A notable approach involves a general [3+2] radical annulation that facilitates the formation of these intricate bicyclic motifs. nih.govacs.org This method has proven powerful in the synthesis of eleven natural products with diverse oxidation states, highlighting its broad utility. nih.gov
The key to this strategy is controlling the challenging radical annulation process. Researchers discovered that harnessing an unprecedented and counterintuitive effect of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) was crucial for the successful realization of the reaction. nih.govacs.org This methodology provides a straightforward and potent pathway for assembling the bicyclo[3.2.1]octane unit, which is a critical branching point in the biosynthesis of over three-quarters of the 1600 known tetracyclic diterpenoids. researchgate.net The development of such cascade reactions is in high demand for accessing the diverse structural types of these complex molecules. researchgate.net
| Strategy | Key Reaction | Application | Key Finding |
| Reductive Radical Annulation | [3+2] Radical Annulation | Synthesis of ent-kaurane and beyerane diterpenoids | Control of the reaction achieved by leveraging an unusual effect of TEMPO. |
Gold-Catalyzed Cycloisomerization for Bicyclo[3.2.1]octenes
Gold catalysis has emerged as a powerful tool for the synthesis of bicyclic systems. Specifically, gold-catalyzed cycloisomerization of 1,6-enynes provides an efficient and mild route to functionalized bicyclo[3.2.1]oct-2-enes. nih.gov This atom-economical process, often utilizing catalysts like IPrAuNTf₂, allows for the formation of various bicyclic adducts in yields ranging from 55-91%. nih.gov The reaction pathway, whether a 5-exo or 6-endo cyclization, can be influenced by the substitution on the alkyne moiety. nih.gov Density functional theory (DFT) calculations have been employed to corroborate the mechanistic pathways and the stability of key intermediates. nih.gov
In a related approach, gold(I) complexes with sterically demanding phosphine ligands catalyze a cascade Rautenstrauch rearrangement/[4+3] cycloaddition of 1-ethynyl-2-propenyl esters. acs.org This reaction yields bicyclo[3.2.1]octa-3,6-dienes with high regio- and stereoselectivity. acs.org Furthermore, gold(I)-mediated diastereoselective formation of 8-oxabicyclo[3.2.1]octanes from glycal-bearing propargylic esters has been reported. frontiersin.orgnih.gov In this transformation, the gold catalyst plays a dual role: first activating the alkyne for a 1,3-acyloxy migration and then acting as a Lewis acid to promote the cyclization. frontiersin.orgnih.gov
| Catalyst System | Substrate | Product | Yield Range |
| IPrAuNTf₂ | 1,6-Cyclohexenylalkyne | Bicyclo[3.2.1]oct-2-ene | 55-91% nih.gov |
| Gold(I) with bulky phosphine ligands | 1-Ethynyl-2-propenyl esters | Bicyclo[3.2.1]octa-3,6-diene | High acs.org |
| [PPh₃Au]⁺ | Glycal bearing propargylic esters | 8-Oxabicyclo[3.2.1]octane | Not specified |
Precursor-Based and Biomimetic Synthetic Routes
Multicomponent Reactions Employing α,β-Unsaturated Acylammonium Intermediates
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex structures like the bicyclo[3.2.1]octane skeleton in a single operation. One such methodology utilizes α,β-unsaturated acylammonium intermediates. These reactive species are generated from the activation of unsaturated acyl chlorides and can undergo cyclization to form the bicyclo[3.2.1]octane framework. nih.gov This approach is a variant of a procedure that has been successfully applied to the synthesis of the core of platensimycin (B21506).
Convergent Disproportionation-Inspired Approaches
A novel strategy for constructing highly functionalized bicyclo[3.2.1]octanes has been developed, inspired by the concept of convergent disproportionation. nih.gov Traditional disproportionation reactions are often limited by the formation of an unavoidable byproduct. This new approach overcomes this limitation through an iodine-induced cyclization and oxidation of allylic alcohols. researchgate.net The reaction proceeds to create six new bonds, yielding complex bicyclo[3.2.1]octane products. This method is practical and sustainable, using inexpensive iodine and DMSO as oxidants. Mechanistic studies have guided the development of a related cross-coupling strategy involving a scandium-catalyzed Diels-Alder reaction followed by intramolecular oxidative cyclization to form the bicyclo[3.2.1]octane core.
| Approach | Precursor | Key Reagents | Key Feature |
| Convergent Disproportionation | Allylic Alcohols | Iodine, DMSO | Forms six new bonds in one pot, avoiding byproducts of traditional disproportionation. researchgate.net |
Enantioselective Construction of Nitrogen-Containing Bridged Scaffolds (e.g., 8-azabicyclo[3.2.1]octanes)
The 8-azabicyclo[3.2.1]octane scaffold is the central core of tropane (B1204802) alkaloids, a class of compounds with significant biological activities. ehu.esrsc.org Consequently, extensive research has focused on the stereoselective synthesis of this nitrogen-containing bridged system. ehu.esrsc.orgresearchgate.net Many approaches achieve enantioselectivity by starting with an acyclic precursor that already contains the necessary stereochemical information. ehu.esrsc.org
Alternatively, a significant number of methodologies achieve stereochemical control during the transformation that generates the bicyclic architecture itself. ehu.esrsc.org One such method involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, derived from diazo imines, with acryloylpyrazolidinone. rsc.org This reaction, utilizing a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid, affords optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org
Conversion of Chiral Monoterpene Precursors (e.g., Carvone) to Enantiopure Bicyclo[3.2.1]octane Systems
The readily available chiral monoterpene carvone serves as an excellent starting material for the synthesis of enantiopure bicyclo[3.2.1]octane systems. nih.govnih.govmdpi.com A successful synthetic sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derived from carvone, followed by a cyclopropane ring-opening. nih.govnih.govmdpi.com
Biogenesis-Oriented Syntheses (e.g., ent-kauranoids, benzotropolone intermediates)
Biogenesis-oriented synthesis, also known as biomimetic synthesis, is a strategic approach in organic synthesis that draws inspiration from the biosynthetic pathways of natural products. This methodology often leads to efficient and elegant constructions of complex molecular architectures, such as the bicyclo[3.2.1]octane core. By mimicking proposed biosynthetic steps, chemists can devise novel synthetic routes that may involve key cascade reactions and skeletal rearrangements. This approach has been successfully applied to the synthesis of various natural products, including ent-kauranoids and intermediates for benzotropolones.
Synthesis of ent-Kauranoids
The ent-kauranoids are a large family of tetracyclic diterpenoids, with more than three-quarters of them sharing the bridged bicyclo[3.2.1]octane subunit. nih.gov This structural feature is a critical branching point in the biosynthesis of other related diterpenoids. nih.gov Biogenetically, these molecules are derived from the cyclization of geranylgeranyl diphosphate (B83284). Synthetic strategies have been developed that mimic these complex cyclizations and rearrangements to efficiently assemble the core structure.
One notable biomimetic approach involves an oxidative dearomatization-induced (ODI) [5+2] cycloaddition/pinacol (B44631) rearrangement cascade reaction. nih.gov This method has been utilized in the asymmetric total syntheses of highly oxygenated ent-kauranoids. nih.gov The strategy allows for the rapid and efficient construction of the cyclopentane and cyclohexane-fused bicyclo[3.2.1]octane skeletons. nih.gov
Another powerful bio-inspired strategy is the use of cationic cyclizations, which mirror the proposed biosynthetic cascade. For instance, the total syntheses of (±)-steviol and (±)-isosteviol have been achieved through approaches that establish the ent-kaurane framework in a single step from a carefully designed precursor. scribd.com Computational analysis of the biogenesis of ent-kaurene suggests that ent-beyerane may be derived from an ent-kauranyl cation, providing insights for new experimental designs in biomimicry. researchgate.netfao.org
Late-stage photoinduced skeletal rearrangements have also been proposed as potential steps in biosynthetic pathways, offering a mild method for such transformations in a laboratory setting. researchgate.net Furthermore, organocatalysis has emerged as a valuable tool in the synthesis of the bicyclo[3.2.1]octane framework present in many natural products. nih.gov
Table 1: Key Biomimetic Strategies for ent-Kauranoid Core Synthesis
| Synthetic Strategy | Key Reactions/Concepts | Application | Reference |
| Oxidative Dearomatization-Induced (ODI) Cascade | [5+2] Cycloaddition/Pinacol Rearrangement | Asymmetric total syntheses of highly oxygenated ent-kauranoids | nih.gov |
| Cationic Cyclizations | Biomimetic cascade from cyclopropyl methyl alcohol precursor | Total syntheses of (±)-steviol and (±)-isosteviol | scribd.com |
| Photoinduced Skeletal Rearrangements | Mimicking potential late-stage biosynthetic steps | Divergent synthesis of related diterpenoids | researchgate.netresearchgate.net |
| Organocatalysis | Acid- or base-promoted cyclizations and rearrangements | Construction of the bicyclo[3.2.1]octane system | researchgate.netnih.gov |
Synthesis of Benzotropolone Intermediates
The bicyclo[3.2.1]octane framework also appears as a key intermediate in the biogenesis and synthesis of benzotropolones. An effective enzymatic synthesis of 1′,2′-dihydroxy-3,4-benzotropolone (BTP), a derivative of theaflavins, proceeds through the oxidative coupling of pyrogallol and catechol. researchgate.net This reaction is catalyzed by tyrosinase and involves the formation of a bicyclo[3.2.1]octane-type intermediate. researchgate.net
The proposed mechanism for the formation of this intermediate involves the following key steps:
Oxidation of the substrates, pyrogallol and catechol, by tyrosinase.
Intermolecular [4+2] cycloaddition (Diels-Alder reaction) between the resulting o-quinones.
A subsequent intramolecular Michael-type addition.
This sequence of reactions constructs the bicyclo[3.2.1]octane core, which then undergoes further transformation to yield the final benzotropolone product. researchgate.net This enzymatic approach highlights how biomimetic strategies can be employed to access complex structures under mild conditions.
Table 2: Formation of Bicyclo[3.2.1]octane Intermediate in Benzotropolone Synthesis
| Precursors | Catalyst/Reagent | Key Intermediate | Final Product Class | Reference |
| Pyrogallol and Catechol | Tyrosinase | Bicyclo[3.2.1]octane-type adduct | Benzotropolone | researchgate.net |
Mechanistic Investigations and Reaction Dynamics of Bicyclo 3.2.1 Octan 1 Ol and Its Derivatives
Elucidation of Complex Reaction Pathways in Bicyclo[3.2.1]octane Formation
The construction of the bicyclo[3.2.1]octane skeleton is often achieved through elegant domino or cascade reactions that form multiple bonds in a single synthetic operation from acyclic or monocyclic precursors. researchgate.net These complex transformations provide a highly efficient route to this valuable carbocyclic system.
One prominent pathway involves organocatalytic domino reactions. For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides or 1,2-ketoesters can be catalyzed by aminocatalysts to afford highly substituted chiral bicyclo[3.2.1]octanes. mdpi.comacs.orgnih.gov A typical sequence is a Michael-aldol cascade, where an initial Michael addition is followed by an intramolecular aldol (B89426) condensation to construct the bicyclic framework. mdpi.combestpfe.com Similarly, a domino Michael-Henry process, reacting 1,4-cyclohexanedione (B43130) with nitroalkenes, has been developed to produce bicyclo[3.2.1]octane derivatives with four contiguous stereocenters. rsc.orgacs.org
Another significant strategy involves intramolecular cyclizations. For example, the base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins yields bicyclo[3.2.1]octane-6,8-dione derivatives. researchgate.net The course of this reaction can be sensitive to the reaction time and the specific base employed. researchgate.net Additionally, palladium-catalyzed intramolecular cyclizations of specifically designed precursors have been used to construct the 2-azabicyclo[3.2.1]octane core. rsc.org
Acid-promoted rearrangements also offer a distinct pathway. Treatment of certain precursors with a Brønsted acid like triflic acid (TfOH) can induce a protonation event followed by a rearrangement to form the bicyclo[3.2.1] system. mdpi.com Furthermore, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a regioselective cleavage of the resulting tricyclic intermediate provides an alternative route to enantiopure bicyclo[3.2.1]octane systems. mdpi.comresearchgate.net
The table below summarizes key domino reactions leading to the bicyclo[3.2.1]octane core.
| Reactants | Catalyst/Conditions | Reaction Type | Key Intermediates | Ref |
| Cyclic 1,3-ketoesters and β,γ-unsaturated amides | Aminocatalysts | Michael-Aldol Cascade | Enamine/Enolate | mdpi.combestpfe.com |
| 1,4-Cyclohexanedione and nitroalkenes | Organocatalyst | Michael-Henry Domino | Enolate/Nitroaldolate | rsc.orgacs.org |
| 1,3-Cyclopentanediones with tethered olefins | Base | Intramolecular Cyclization | Enolate | researchgate.net |
| 5-Vinyl-1,3-cyclohexadiene precursor | Thermal/Lewis Acid | Intramolecular Diels-Alder | Tricyclic adduct | mdpi.comresearchgate.net |
Studies on Carbocation Rearrangements (e.g., Hydride Shifts, Classical vs. Non-Classical Carbonium Ions)
Carbocationic intermediates play a pivotal role in the synthesis and rearrangement of bicyclo[3.2.1]octane systems. Their behavior, including hydride shifts and the debate between classical and non-classical structures, is crucial for understanding product distributions.
Hydride shifts are common rearrangement processes where a hydrogen atom migrates to a neighboring carbocation center, leading to a more stable carbocation. orgoreview.com In the context of bicyclic systems, these shifts can dictate the final product skeleton. For instance, the solvolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulfonate involves a 4,6-hydride shift within the bicyclo[3.2.1]octane framework. gla.ac.uk However, in some reactions, such as the acetolysis of certain constrained cyclohexyl tosylates that form bicyclo[3.2.1]octane derivatives, hydride shifts are not observed. acs.org The driving force for a hydride shift is the formation of a more stable carbocation, and its occurrence depends on the specific structure and reaction conditions. orgoreview.com
The nature of carbocations in these systems has been a subject of extensive study, particularly the distinction between classical and non-classical ions. acs.org Density functional theory (DFT) calculations have been employed to investigate the structures of cations formed during the solvolysis of 2-bicyclo[3.2.1]octanyl tosylate. researchgate.net These studies suggest that what were previously postulated as classical carbocations may, in fact, possess non-classical, bridged structures. researchgate.netresearchgate.net Non-classical ions involve the delocalization of sigma-bond electrons, leading to bridged structures that can influence the stereochemical outcome of reactions. While the 2-norbornyl cation is a well-known example, similar non-classical interactions have been proposed for cations within the bicyclo[3.2.1]octane framework. researchgate.net However, other studies suggest that the 2-bicyclo[3.2.2]nonyl cation, a related system, behaves as a classical cation. researchgate.net The stability and reactivity of bridgehead carbocations in bicyclic systems like bicyclo[2.2.2]octanes and bicyclo[3.2.1]octanes are noteworthy, as they are often resistant to hydride shifts. iastate.edu
Analysis of Radical Intermediates and Radical Cyclization Processes
Radical-mediated reactions provide a powerful alternative to ionic pathways for constructing the bicyclo[3.2.1]octane core. These processes often involve the cyclization of a radical intermediate onto an unsaturated moiety.
A key strategy is the manganese(III)-mediated radical cyclization of alkynyl ketones, which has been successfully employed to synthesize the bicyclo[3.2.1]octane fragment of natural products like rhodojaponin III. nih.gov This method involves the generation of a radical which then undergoes an intramolecular cyclization. Another approach is the iodine-induced cyclization and oxidation of allylic alcohols, which proceeds through a radical process to form highly functionalized bicyclo[3.2.1]octanes. dicp.ac.cn Mechanistic studies suggest the formation of a radical intermediate that undergoes intramolecular addition. dicp.ac.cn
The rearrangement of radical intermediates can also be a key factor. For example, the radical rearrangement of bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters generates strained bicyclo[3.2.1]oct-6-en-2-yl radicals. The presence of radical-stabilizing substituents can favor the formation of the bicyclo[3.2.1]octane system despite its higher ring strain compared to the bicyclo[2.2.2]octane precursor.
Furthermore, photoinduced electron transfer (PET) reactions can be used to generate ketyl radical anions, which can initiate rearrangements to form bicyclo[3.2.1]octanones from bicyclo[2.2.2]octenone precursors. researchgate.net Free-radical cyclization of unsaturated 1,3-oxathiolanes has also been shown to produce bicyclo[3.2.1]octanols, demonstrating the versatility of radical precursors in synthesizing this bicyclic system. cdnsciencepub.com The table below highlights different radical approaches.
| Precursor Type | Reagent/Condition | Key Radical Intermediate | Product | Ref |
| Alkynyl ketones | Mn(OAc)₃ | Vinyl/Alkyl Radical | Bicyclo[3.2.1]octanone | nih.gov |
| Allylic alcohols | I₂ / DMSO | Alkyl Radical | Functionalized Bicyclo[3.2.1]octane | dicp.ac.cn |
| Bicyclo[2.2.2]octenones | Triethylamine (B128534) (PET) | Ketyl Radical Anion | Bicyclo[3.2.1]octanone | researchgate.net |
| Unsaturated 1,3-oxathiolanes | Bu₃SnH / AIBN | α-Oxyalkyl Radical | Bicyclo[3.2.1]octanol | cdnsciencepub.com |
Examination of Equilibria Between Bridged and Spirocyclic Isomers
In certain organocatalytic reactions designed to form bicyclo[3.2.1]octanes, an interesting equilibrium between the desired bridged bicyclic product and a spirocyclic isomer can be observed. mdpi.com This equilibrium highlights the dynamic nature of these complex reaction landscapes.
For instance, in the reaction of 1,3-ketoamides with acrolein catalyzed by Takemoto's catalyst, a mixture of a spirocycle and the corresponding bicyclo[3.2.1]octane is formed. mdpi.com It has been proposed that the spirocyclic compound is the kinetic product, which can then isomerize to the thermodynamically more stable bicyclo[3.2.1]octane. mdpi.com The catalyst appears to play a role in this interconversion, as the equilibrium is not observed in its absence. mdpi.com
Theoretical studies using DFT calculations have also explored the competition between pathways leading to bridged and spirocyclic systems. crimsonpublishers.com In the Brønsted-base-catalyzed annulation of ethylidene 1,3-indenedione and a vinyl 1,2-diketone, different reaction pathways can lead to an oxabicyclo[3.2.1]octane, a branched triquinane, or a spiro[4.5]decane. crimsonpublishers.com The relative energies of the transition states for the various intramolecular cyclization steps determine which isomeric scaffold is favored.
This dynamic interplay between kinetic and thermodynamic control, often influenced by the catalyst and reaction conditions, is a critical consideration in the synthesis of bicyclo[3.2.1]octane derivatives.
Mechanistic Roles of Catalysis in Directing Reactivity and Selectivity (e.g., Organocatalysis, Brønsted Acid/Base, Metal Catalysis)
Catalysis is fundamental to the efficient and selective synthesis of the bicyclo[3.2.1]octane framework, with organocatalysis, Brønsted acid/base catalysis, and metal catalysis each playing distinct and crucial roles. mdpi.comresearchgate.netnih.govdicp.ac.cnresearchgate.net
Organocatalysis: This field has revolutionized the asymmetric synthesis of bicyclo[3.2.1]octanes from achiral precursors. mdpi.comresearchgate.net Chiral aminocatalysts, such as proline derivatives and diarylprolinol silyl (B83357) ethers, are widely used to activate substrates through the formation of enamine or iminium ion intermediates. mdpi.combestpfe.com These catalysts enable highly enantioselective and diastereoselective domino reactions, including Michael-aldol and Michael-Henry cascades. mdpi.comacs.orgnih.govrsc.orgacs.org Bifunctional catalysts, which possess both a basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea), can provide enhanced stereocontrol by organizing the transition state. bestpfe.com N-heterocyclic carbenes (NHCs) have also been employed, sometimes acting as Brønsted bases to catalyze Michael-aldol sequences. mdpi.com
Brønsted Acid/Base Catalysis: Simple Brønsted acids and bases are effective catalysts for specific transformations. Strong Brønsted acids like TfOH can promote rearrangements to form the bicyclic system. mdpi.com Chiral phosphoric acids have been used for desymmetrizing Michael cyclizations to give bridged bicyclic products with high enantioselectivity. acs.org Non-chiral bases such as DBU or triethylamine are used to promote intramolecular cyclizations and aldol-type reactions. mdpi.comresearchgate.net The choice of base and reaction conditions can be tuned to selectively produce different stereoisomers of the bicyclic products. researchgate.netresearchgate.netacs.org
Metal Catalysis: Transition metals are instrumental in various cyclization and cross-coupling reactions leading to bicyclo[3.2.1]octanes. Palladium(II) catalysts, for example, have been used in enantioselective cascade reactions to construct indole-fused bicyclo[3.2.1]octanes. dicp.ac.cn The mechanism involves an aminopalladation-triggered Heck-type reaction. dicp.ac.cn Manganese(III) acetate (B1210297) is a key reagent for initiating radical cyclizations of alkynyl ketones. nih.gov Gold(I) catalysts have been explored for Conia-ene cyclizations, and rhodium catalysts have been used in asymmetric 1,4-additions to create precursors for the bicyclic system. researchgate.netnih.gov
The following table provides examples of different catalytic systems used in the synthesis of bicyclo[3.2.1]octanes.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Role of Catalyst | Ref |
| Organocatalysis | Proline derivatives, Takemoto's catalyst | Domino Michael-Aldol | Enamine/Iminium activation, H-bonding | mdpi.combestpfe.comumich.edu |
| Brønsted Acid | Triflic Acid (TfOH) | Rearrangement | Protonation to initiate rearrangement | mdpi.com |
| Brønsted Base | DBU, K₂CO₃ | Intramolecular Cyclization | Deprotonation to form enolate | mdpi.comresearchgate.netresearchgate.net |
| Metal Catalysis | Pd(OAc)₂ / (R)-BINAP | Heck-type Cascade | Aminopalladation, C-C bond formation | dicp.ac.cn |
| Metal Catalysis | Mn(OAc)₃ | Radical Cyclization | Generation of radical intermediate | nih.gov |
Stereochemical Control in Bicyclo 3.2.1 Octan 1 Ol Synthesis and Transformations
Development of Enantioselective Methodologies for Chiral Bicyclo[3.2.1]octanes
The synthesis of enantiomerically enriched bicyclo[3.2.1]octanes from achiral starting materials is a significant area of research. researchgate.net Various catalytic asymmetric methods have been developed to achieve this, with organocatalysis emerging as a particularly powerful tool. researchgate.netmdpi.comnih.gov
One notable approach involves the use of chiral phosphoric acids to catalyze intramolecular Michael cyclizations. rsc.org For instance, 2,2-disubstituted cyclic 1,3-diones tethered to electron-deficient alkenes undergo desymmetrizing Michael cyclizations to afford bicyclo[3.2.1]octanes with high enantioselectivities. rsc.org These reactions can create products with three new stereogenic centers, including an all-carbon quaternary center. rsc.org The effectiveness of this method relies on the bifunctional activation of the substrate by the chiral phosphoric acid catalyst. rsc.org
Dual catalysis, combining aminocatalysis and N-heterocyclic carbene (NHC) catalysis, has also proven effective. mdpi.combestpfe.com A bicatalytic enantioselective organocascade reaction between a β-ketoester and crotonaldehyde, using a specific combination of a Jørgensen-type catalyst and an NHC catalyst, can produce optically active bicyclo[3.2.1]octanol derivatives in high yield. bestpfe.com
Palladium-catalyzed asymmetric intramolecular reactions have also been successfully employed. For example, the coupling of alkyne-tethered cyclopentenes can generate enantioenriched bicyclo[3.2.1]octadienes with excellent yields and enantioselectivities, often exceeding 99% ee. nih.gov Furthermore, an aminopalladation-triggered Heck-type reaction has been developed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes that possess an all-carbon quaternary bridgehead stereocenter. dicp.ac.cn
| Methodology | Catalyst/Reagent | Key Features | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Intramolecular Michael Cyclization | Chiral Phosphoric Acid | Desymmetrization of 2,2-disubstituted cyclic 1,3-diones; forms three new stereogenic centers. | 86-95% | rsc.org |
| Organocascade Reaction | Jørgensen catalyst and NHC catalyst | Dual catalysis combining iminium and NHC activation. | High (not specified) | bestpfe.com |
| Intramolecular Alkene-Alkyne Coupling | Palladium Catalyst | Forms enantioenriched bicyclo[3.2.1]octadienes. | >99% | nih.gov |
| Aminopalladation-Triggered Heck-Type Reaction | Palladium(II) Catalyst | Constructs indole-fused bicyclo[3.2.1]octanes with a quaternary bridgehead stereocenter. | Up to 54% | dicp.ac.cn |
| Tandem Michael-Henry Reaction | Quinine-derived thiourea | Creates four stereogenic centers with high diastereo- and enantioselectivity. | 92-99% | nih.gov |
Strategies for Diastereoselective Control in Annulation and Cyclization Reactions
Achieving high diastereoselectivity is crucial in constructing the complex, multi-stereocenter bicyclo[3.2.1]octane framework. Various annulation and cyclization strategies have been developed to this end.
Domino reactions, such as the Michael/Henry cascade, offer an efficient route. A catalyst-free cascade Michael/Henry reaction using a functionalized vinylogous nucleophile can generate a range of bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Similarly, an organocatalytic domino Michael/Aldol (B89426) reaction of cyclic 1,3-keto esters with β,γ-unsaturated 1,2-keto amides can also construct bicyclo[3.2.1]octanes. researchgate.net
Intramolecular [3+2] nitrone cycloaddition reactions provide a regio- and diastereoselective pathway to complex bicyclo[3.2.1]octane scaffolds. nih.gov This method, starting from vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides, proceeds under catalyst-free conditions to yield bicyclic isoxazolidines in high yields. nih.gov Radical annulations also present a powerful strategy; a [3+2] radical annulation has been used for the construction of bicyclo[3.2.1]octane motifs found in ent-kaurane and beyerane-type diterpenoids. acs.org
Palladium-catalyzed reactions have also been instrumental in achieving diastereoselective cyclizations. A Pd-catalyzed regioselective reductive-Heck cyclization has been developed to access variously substituted bicyclo[3.2.1]octan-2-ones. researchgate.net Additionally, a palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans can efficiently produce functionalized bicyclo[3.2.1]octan-8-ones, with sulfone derivatives yielding exclusively the endo-configured diastereomers. nih.gov
Gold-catalyzed tandem reactions have been used to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. rsc.org This involves a 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. rsc.org
Configurational Stability and Inversion/Retention Mechanisms during Functional Group Transformations (e.g., Deamination of Bicyclo[3.2.1]octan-3-ylamines)
The rigid bicyclo[3.2.1]octane framework generally imparts significant configurational stability. However, certain functional group transformations can proceed with either retention or inversion of stereochemistry, and in some cases, lead to skeletal rearrangements.
A classic example of complex stereochemical outcomes is the Wagner-Meerwein rearrangement, which has been observed in bicyclo[3.2.1]octane systems under acidic conditions. vulcanchem.comacs.org For instance, treatment of 8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane with trifluoroacetic acid leads to a Wagner-Meerwein rearrangement to form 2,5-diazabicyclo[2.2.2]octane derivatives. vulcanchem.com This rearrangement involves a 1,2-alkyl shift via a carbocation intermediate. vulcanchem.com The study of solvolysis reactions of endo- and exo-bicyclo[3.2.1]octan-3-yl tosylates provides insight into the stability and reactivity of these systems, which is crucial for understanding their behavior in biological contexts.
The deamination of bicyclo[3.2.1]octylamines can also lead to rearrangements. The resulting carbocation intermediate can undergo hydride shifts and Wagner-Meerwein rearrangements, leading to a mixture of products with different bicyclic skeletons. For example, the acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate yields a mixture of bicyclo[3.2.1]octyl and bicyclo[2.2.2]octyl acetates. gla.ac.uk
Influence of Substrate Design and Reaction Conditions on Stereochemical Outcomes
The stereochemical outcome of reactions to form bicyclo[3.2.1]octane systems is highly dependent on both the design of the substrate and the specific reaction conditions employed.
The choice of catalyst and solvent can dramatically influence both diastereoselectivity and enantioselectivity. rsc.orgdicp.ac.cn In the chiral phosphoric acid-catalyzed Michael cyclization, changing the solvent can impact the enantiomeric excess of the product. rsc.org Similarly, in the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, the choice of solvent was found to be critical, with PhCF3 providing the best results in terms of both reactivity and enantioselectivity. dicp.ac.cn
Substrate-controlled synthesis is another powerful strategy. For instance, the stereodivergent synthesis of bicyclo[3.2.1]octenes can be achieved from Nazarov reagents and alkenyl 1,2-diketones by tuning the reaction conditions, allowing for the selective formation of different stereoisomers. nih.gov In the tandem Michael-Henry reaction for the synthesis of bicyclo[3.2.1]octan-8-ones, the use of 3-methylcyclohexane-1,2-dione (B25814) as a substrate led to the formation of a specific regioisomeric product. nih.gov
The nature of the nucleophile and electrophile also plays a critical role. In the double Michael addition to cyclic dienones, the structure of the carbon nucleophile can control the stereochemistry of the newly formed bridged center. rsc.org
| Reaction Type | Parameter Varied | Observed Effect | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid-Catalyzed Michael Cyclization | Solvent | Marginal improvement in enantioselectivity when changing from toluene (B28343) to cyclohexane. | rsc.org |
| Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes | Solvent | Reaction is highly sensitive to the solvent; PhCF3 was optimal for enantioselectivity and reactivity. | dicp.ac.cn |
| Catalytic Annulation of Nazarov Reagent and Vinyl 1,2-Diketone | Reaction Conditions | Tuning conditions allows for stereodivergent synthesis of bicyclo[3.2.1]octene stereoisomers. | nih.gov |
| Tandem Michael-Henry Reaction | Substrate (1,2-dione) | Use of 3-methylcyclohexane-1,2-dione led to a specific regioisomeric product. | nih.gov |
Advanced Spectroscopic Characterization Techniques for Bicyclo 3.2.1 Octan 1 Ol Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Stereochemical and Regiochemical Assignment (e.g., HMQC, NOESY experiments)
High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of Bicyclo[3.2.1]octan-1-ol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) experiments are crucial for assembling the molecular puzzle. acs.org
Heteronuclear Multiple Quantum Coherence (HMQC), or its more modern counterpart the Heteronuclear Single Quantum Coherence (HSQC) experiment, is fundamental for establishing the direct one-bond correlations between protons and the carbons to which they are attached. This experiment maps each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C spectrum and confirming the C-H framework of the molecule.
For determining the through-space connectivity and stereochemical relationships, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. uniroma1.it In the rigid bicyclo[3.2.1]octane system, the spatial proximity between protons is fixed. A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is particularly vital for:
Confirming the bridgehead position of the hydroxyl group, as protons on the ethano- and propano-bridges will show specific NOE correlations to each other.
Establishing the relative stereochemistry of the protons within the bicyclic system. For instance, NOE cross-peaks can differentiate between exo and endo protons on the C-6 and C-7 methylene (B1212753) bridge by revealing their proximity to protons on the main six-membered ring.
The combination of correlation experiments like HMQC and HMBC (Heteronuclear Multiple Bond Correlation), which shows 2- and 3-bond C-H correlations, with through-space NOESY data allows for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound. acs.orguniroma1.it
| Position | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| 1 | ~75-80 (C-OH) | - | H-2, H-7, H-8 | - |
| 2 | ~35-40 | ~1.5-1.9 (m) | C-1, C-3, C-4 | H-3, H-8 (endo) |
| 3 | ~25-30 | ~1.5-1.9 (m) | C-2, C-4, C-5 | H-2, H-4 |
| 4 | ~28-33 | ~1.5-1.9 (m) | C-3, C-5, C-8 | H-3, H-5 |
| 5 | ~40-45 (Bridgehead CH) | ~2.2-2.5 (m) | C-1, C-4, C-6, C-7 | H-4, H-6 (exo), H-7 (exo) |
| 6 | ~30-35 | ~1.5-1.9 (m) | C-5, C-7, C-8 | H-5, H-7 |
| 7 | ~38-43 | ~1.5-1.9 (m) | C-1, C-5, C-6, C-8 | H-1, H-5, H-6 |
| 8 | ~34-39 | ~1.5-1.9 (m) | C-1, C-2, C-4, C-5, C-6, C-7 | H-2 (endo), H-4 (endo) |
Application of Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Connectivity Confirmation
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and deduce the structural connectivity of this compound through analysis of its fragmentation patterns. For a volatile compound like this, Electron Ionization (EI) is a common method.
The EI mass spectrum of this compound (C₈H₁₄O) is expected to show a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 126, confirming its molecular formula. synquestlabs.com The fragmentation of the bicyclo[3.2.1]octane core is characteristic. The parent hydrocarbon, bicyclo[3.2.1]octane, is known to fragment via the loss of neutral ethylene (B1197577) (C₂H₄, 28 Da) and propene (C₃H₆, 42 Da) moieties, leading to prominent peaks at m/z 82 and 68, respectively. nist.gov
For this compound, the presence of the hydroxyl group at the bridgehead position introduces specific fragmentation pathways. A primary and often significant fragmentation is the loss of a water molecule (H₂O, 18 Da), leading to a prominent ion at m/z 108 ([M-18]⁺˙). google.com This ion, a bicyclic alkene cation, can then undergo further fragmentation.
Other key fragmentation pathways include:
Cleavage of the C1-C2 bond: This can initiate a cascade of rearrangements and further fragmentation.
Loss of C₂H₄O: A rearrangement followed by the elimination of a 44 Da neutral fragment (e.g., acetaldehyde) could occur.
Retro-Diels-Alder (RDA) type fragmentation: Although less common in saturated systems, RDA-like cleavage of the six-membered ring can lead to characteristic fragments.
By analyzing the masses and relative abundances of these fragment ions, the connectivity of the bicyclic skeleton and the position of the hydroxyl group can be confidently confirmed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. google.com
| m/z | Proposed Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 108 | [M - H₂O]⁺˙ | Loss of water |
| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 82 | [M - H₂O - C₂H₂]⁺˙ or [M - C₃H₆]⁺˙ | Loss of acetylene (B1199291) from [M-H₂O]⁺˙ or direct loss of propene |
| 67 | [C₅H₇]⁺ | Complex rearrangement and fragmentation |
Applications of Bicyclo 3.2.1 Octan 1 Ol and Functionalized Bicyclo 3.2.1 Octanes in Complex Molecular Synthesis
Total Synthesis of Natural Products Featuring the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane skeleton is a common core in numerous natural products, including sesquiterpenes, diterpenes, lignans, and alkaloids. Consequently, the development of synthetic strategies to construct this framework has been a major focus in organic chemistry. nih.govmdpi.com These strategies often employ functionalized bicyclo[3.2.1]octane derivatives as key intermediates to build the complex architectures of these natural compounds. researchgate.net The synthesis of these products is of great interest due to their important biological activities, such as the potent antibacterial properties of platensimycin (B21506) and the antinociceptive effects of gelsemine in chronic pain. mdpi.comnih.gov
The bicyclo[3.2.1]octane core is a characteristic feature of many tetracyclic diterpenoids, with over three-quarters of this large family of more than 1600 members sharing this structural subunit. nih.gov The synthesis of these complex molecules often relies on the strategic construction of the bicyclo[3.2.1]octane system.
Stemarane Diterpenoids: The synthesis of stemarane diterpenoids, which feature a bicyclo[3.2.1]octane C/D ring system, presents a significant synthetic challenge due to the presence of multiple stereocenters, including two adjacent quaternary carbons. mdpi.com A successful approach involved the rearrangement of a 1-methyl-6-hydroxybicyclo[2.2.2]octane intermediate to form the core bicyclo[3.2.1]octan-2-ene structure, leading to the synthesis of (+)-Stemar-13-ene and (+)-18-Deoxystemarin. mdpi.com
Kauranes, Grayananes, and Gibberellanes: These families of diterpenoids all contain a shared bicyclo[3.2.1]octane skeleton. researchgate.net Synthetic efforts have focused on creating a common functionalized bicyclo[3.2.1]octane building block that can serve as a versatile intermediate for synthesizing natural products from all three families. researchgate.net One successful strategy utilized a ring-closing metathesis (RCM) to construct the desired scaffold. researchgate.net
Grayanane Diterpenoids: The total syntheses of challenging grayanane diterpenoids have been achieved using an oxidative dearomatization induced (ODI)-Diels-Alder/Beckwith-Dowd cascade approach to construct the requisite cycloheptane-fused bicyclo[3.2.1]octane skeletons. nih.gov
Neolignans: The first total syntheses of kadsurenin C and kadsurenin L, two naturally occurring bicyclo[3.2.1]octanoid neolignans, were accomplished using an acid-catalyzed rearrangement of hydrobenzofuranoid neolignans as the key step to form the bicyclo[3.2.1]octane core. researchgate.net
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane (B1204802) alkaloids, a class of over 300 compounds with a wide array of significant biological activities. ehu.esrsc.org This has spurred considerable research into the stereoselective synthesis of this scaffold. ehu.esrsc.org
A general synthetic approach to tropane alkaloids involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. nih.govacs.org This strategy has been successfully used to synthesize six different tropane alkaloids in just 5–7 steps. nih.govacs.org Other methods focus on the desymmetrization of achiral tropinone derivatives or achieve stereochemical control during the formation of the bicyclic architecture itself. rsc.org The enantioselective deprotonation of tropinone using a chiral lithium amide base is another key strategy that has been employed in the total synthesis of several naturally occurring tropane alkaloids. ehu.es
Rational Design and Synthesis of Novel Building Blocks and Intermediates for Organic Synthesis
Functionalized bicyclo[3.2.1]octane derivatives are recognized as powerful and versatile building blocks in organic synthesis. acs.org Their rigid, well-defined three-dimensional structure provides a robust scaffold for constructing complex molecular architectures that might be difficult to access otherwise. ucl.ac.uk
The development of organocatalytic methods has provided efficient and stereoselective routes to highly functionalized chiral bicyclo[3.2.1]octanes. mdpi.comnih.gov For instance, domino Michael-Henry processes have been developed for the preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary stereocenters, in a highly enantio- and diastereoselective manner. researchgate.net These complex scaffolds can then be transformed into other valuable structures; for example, a highly functionalized bicyclo[3.2.1]octane diol can undergo C-C bond cleavage followed by reduction to yield polysubstituted cyclohexenes. This demonstrates the utility of the bicyclo[3.2.1]octane framework as a synthetic intermediate that can be elaborated into diverse molecular shapes. ucl.ac.uk
Role as Intermediates in Agrochemical and Specialty Chemical Synthesis (e.g., herbicides)
Beyond natural product synthesis and medicinal chemistry, bicyclo[3.2.1]octane derivatives serve as crucial intermediates in the production of agrochemicals. Specifically, bicyclo[3.2.1]octane-2,4-dione is a valuable intermediate in the manufacturing of certain herbicides. google.com These herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Several processes for the preparation of bicyclic 1,3-diketones like bicyclo[3.2.1]octane-2,4-dione have been developed to support their use in commercial synthesis. google.com
Precursors for the Construction of Other Bridged and Polycyclic Architectures
The bicyclo[3.2.1]octane framework not only is a target in itself but also serves as a synthetic precursor for accessing other complex bridged and polycyclic systems. nih.govbeilstein-journals.org Strategic bond formations and rearrangements can transform the bicyclo[3.2.1]octane core into different, often more complex, ring systems.
One notable example is the Beckwith-Dowd ring expansion, which has been used to convert a bicyclo[2.2.2]octane precursor into a bicyclo[3.2.1]octane skeleton. d-nb.info This intermediate was then utilized in the total synthesis of rhodomolleins, which are grayanane diterpenoids. d-nb.info Similarly, a Sm(II)-induced 1,2-rearrangement with ring expansion can directly convert methylenebicyclo[4.2.0]octanones into methylenebicyclo[3.2.1]octanols. acs.org This one-step conversion provides an efficient pathway to the functionalized C/D ring system found in gibberellins and kauranoids. acs.org Furthermore, intramolecular C–H bond insertion reactions of carbenes generated from alkynes can be used to construct the bicyclo[3.2.1]octane framework via transannular insertion, providing a route to other bridged bicyclic structures. beilstein-journals.org
Theoretical and Computational Studies on Bicyclo 3.2.1 Octan 1 Ol and Its Analogues
Density Functional Theory (DFT) Calculations for Reaction Mechanism Verification and Stereoselectivity Prediction
Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of complex organic reactions and predicting their stereochemical outcomes. acs.org In the context of bicyclo[3.2.1]octane systems, DFT calculations have been instrumental in verifying proposed reaction pathways and understanding the origins of diastereoselectivity. researchgate.net
For instance, DFT calculations can predict the transition-state energies for competing reaction pathways, such as radical rearrangements. This is particularly relevant in the interconversion of bicyclic radicals, where product ratios are determined by a delicate balance between radical stability and ring strain. Furthermore, DFT has been successfully employed to rationalize the diastereoselectivity observed in reactions forming bicyclo[3.2.1]octane derivatives. By modeling the transition states leading to different stereoisomers, researchers can determine the lower energy pathway and thus predict the major product. This approach was used to verify the proposed mechanism and analyze the observed diastereoselectivity in the catalytic annulations of Nazarov reagents and vinyl 1,2-diketones to form bicyclo[3.2.1]octanes. researchgate.net
The predictive power of DFT also extends to the stereospecificity of reactions. For example, in the context of synthesizing benzobicyclo[3.2.1]octadiene derivatives, DFT calculations were used to predict the stereochemistry of the resulting products. nih.gov Similarly, DFT calculations have been used to predict the optical rotations of 6,8-dioxabicyclo[3.2.1]octanes, aiding in the determination of their absolute configurations. researchgate.net The inclusion of solvent effects, often through a polarized continuum model (PCM), can further improve the accuracy of these predictions. researchgate.net
Table 1: Applications of DFT in the Study of Bicyclo[3.2.1]octane Systems
| Application | System Studied | Key Findings |
| Reaction Mechanism Verification | Catalytic annulations to form bicyclo[3.2.1]octanes | Verified the proposed reaction mechanism and analyzed observed diastereoselectivity. researchgate.net |
| Stereoselectivity Prediction | Synthesis of benzobicyclo[3.2.1]octadiene derivatives | Predicted the stereochemistry of the final products. nih.gov |
| Optical Rotation Prediction | 6,8-Dioxabicyclo[3.2.1]octanes | Correctly predicted the signs of optical rotation and improved magnitude agreement with the inclusion of solvent effects. researchgate.net |
| Radical Rearrangement Analysis | Bicyclo[2.2.2]oct-2-enyl to bicyclo[3.2.1]oct-6-en-2-yl radical | Product ratios depend on the balance between radical stability and ring strain. |
Computational Modeling of Biogenetic Pathways and Enzymatic Transformations (e.g., ent-Kauranoids)
The bicyclo[3.2.1]octane skeleton is a cornerstone of the ent-kauranoid family of diterpenoids, which encompasses over 1,000 known compounds with diverse and complex structures. researchgate.netresearchgate.net Computational modeling has been pivotal in unraveling the intricate biogenetic pathways leading to these molecules.
Comprehensive computational analyses have revisited the biogenesis of ent-kaurene, the precursor to this vast class of natural products. researchgate.net These studies have provided updated proposals for the biosynthetic cascade, suggesting, for example, that ent-beyerane is derived from an ent-kauranyl cation. researchgate.net Such insights can guide new experimental designs and biomimetic studies to better understand the origins of ent-kauranoids. researchgate.net
The biosynthesis of ent-kaurane diterpenoids begins with geranylgeranyl pyrophosphate (GGPP). nih.gov Enzymatic action converts GGPP into ent-copalyl diphosphate (B83284) (ent-CPP), which then undergoes a series of cyclizations to form ent-kaurene. nih.gov Computational studies help to elucidate the mechanistic details of these enzymatic transformations, including the cascade of cyclizations and rearrangements that lead to the formation of the characteristic bridged ring system. nih.gov
Fungal biotransformations are a powerful tool for diversifying the structures of ent-kaurane diterpenoids, often leading to compounds with enhanced biological activity. mdpi.com Computational modeling can assist in understanding and predicting the outcomes of these transformations, which frequently involve hydroxylations at various positions of the kaurane (B74193) skeleton. mdpi.com
Quantum Mechanical Calculations for Elucidating Oxidative Coupling Mechanisms
Oxidative coupling reactions are a versatile synthetic strategy, and quantum mechanical calculations, particularly DFT, have become essential for understanding their mechanisms. acs.orgresearchgate.net These reactions often involve the formation of complex intermediates and transition states that are difficult to characterize experimentally.
In the context of forming molecules with bridged bicyclic systems, quantum mechanical calculations can shed light on the intricate steps of the reaction. For example, the formation of theaflavins, pigments found in black tea, proceeds through an oxidative coupling mechanism involving a bicyclo[3.2.1]octane-type intermediate. researchgate.netmdpi.com Quantum mechanical calculations have supported the proposed mechanism, suggesting that an EGC-quinone with two carbanions could be a key synthon in the formation of this intermediate. researchgate.net
The study of oxidative coupling mechanisms often involves the analysis of various potential pathways, including those involving radical intermediates or metal-based catalysts. researchgate.netunirioja.es DFT calculations can help to distinguish between these possibilities by comparing the energies of the intermediates and transition states for each proposed pathway. unirioja.es The inclusion of implicit solvent models is now common practice to better simulate the reaction medium. unirioja.es
Conformational Analysis and Evaluation of Ring Strain in Bridged Systems
The three-dimensional structure and inherent strain of bicyclic systems like bicyclo[3.2.1]octane are critical determinants of their reactivity and properties. Conformational analysis and the evaluation of ring strain are therefore crucial aspects of their study, and computational methods are well-suited for these tasks.
The conformation of bicyclo[3.2.1]octane derivatives has been investigated using a combination of NMR spectroscopy and theoretical calculations, including AM1, HF/6-31G, and DFT/B3LYP/6-31G. researchgate.net Such studies have determined, for example, that the pyran ring in certain 8-oxabicyclo[3.2.1]octan-3-ol derivatives adopts a chair conformation. researchgate.net In cases where experimental data may be ambiguous, computational predictions of chemical shifts can provide corroborating evidence for a particular conformation. researchgate.net
Ring strain energy (RSE) is a key factor influencing the reactivity of bridged bicyclic compounds. researchgate.net Computational methods, such as ab initio calculations and homodesmotic equations, can be used to quantify RSE. acs.orgnsf.gov Studies have shown that [3.2.1] heterobicyclic alkenes are significantly less strained than their [2.2.1] counterparts. researchgate.net The nature of the heteroatom also influences ring strain, with RSE generally increasing with the electronegativity of the heteroatom. researchgate.net The presence of a twisted amide bond within a bicyclic scaffold has been shown through calculations to significantly increase the ring strain compared to analogous amine, ketone, and hydrocarbon systems. nsf.gov
Table 2: Calculated Ring Strain Energies (RSE) of Selected Cyclic and Bicyclic Systems
| Compound | RSE (kcal/mol) | Computational Method |
| Amide 1 (Twisted) | 14.2 | B3LYP/6-311++G(d,p) |
| Amine 4 | 0.8 | B3LYP/6-311++G(d,p) |
| Ketone 5 | 0.0 | B3LYP/6-311++G(d,p) |
| Hydrocarbon 6 | 1.0 | B3LYP/6-311++G(d,p) |
| Norbornene 11 | 21.8 | B3LYP/6-311++G(d,p) |
| Cyclohexene 13 | 2.6 | B3LYP/6-311++G(d,p) |
| Cyclopentene 14 | 6.8 | B3LYP/6-311++G(d,p) |
| Cyclobutene 15 | 32.0 | B3LYP/6-311++G(d,p) |
| Data sourced from a computational study on ring-opening olefin metathesis of twisted amides. nsf.gov |
Future Research Directions and Emerging Trends in Bicyclo 3.2.1 Octan 1 Ol Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
A major thrust in modern organic synthesis is the development of environmentally conscious methodologies. For the synthesis of bicyclo[3.2.1]octane systems, research is increasingly focused on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.
Catalyst-Free and Solvent-Free Approaches: Mechanochemical methods, which use mechanical force to induce chemical reactions in the absence of bulk solvents, represent a significant step towards greener synthesis. researchgate.net For instance, a solvent-free mechanochemical method has been developed for the synthesis of bridged bicyclo aza-sulfone derivatives, specifically 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane-4,4-dioxides, via a tandem Michael addition-1,3-dipolar cycloaddition. researchgate.net Similarly, microwave-assisted synthesis provides a rapid and catalyst-free route to these compounds in just 10 minutes. researchgate.net
Electrochemical Methods: Electrosynthesis is emerging as a powerful and sustainable alternative to conventional reagent-based oxidations. An electrochemical oxidative dearomatization-induced (ODI) [5+2] cycloaddition/pinacol (B44631) rearrangement cascade has been developed, avoiding the need for metal catalysts or hypervalent iodine reagents to produce highly functionalized bicyclo[3.2.1]octanes. sci-hub.se
Use of Benign Reagents and Renewable Feedstocks: Research is exploring the use of less toxic and more sustainable reagents. One such method employs inexpensive iodine and dimethyl sulfoxide (B87167) (DMSO) as an oxidant system in a protocol described as practical and sustainable. dicp.ac.cn Furthermore, there is a growing interest in using readily available natural products as starting materials. For example, the monoterpene carvone, a commercially available compound, has been efficiently converted into enantiopure bicyclo[3.2.1]octane systems. mdpi.com
Table 1: Comparison of Sustainable Synthetic Strategies for Bicyclo[3.2.1]octane Systems
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Electrochemical ODI Cascade | Metal- and hypervalent iodine reagent-free; Anodic oxidation | High functional group tolerance; Scalable | sci-hub.se |
| Mechanochemical Synthesis | Solvent-free; Catalyst-free | Reduced waste; Shorter reaction times; Energy efficient | researchgate.net |
| Microwave-Assisted Synthesis | Catalyst-free; Rapid heating | High yields in very short reaction times (e.g., 10 mins) | researchgate.net |
| Iodine/DMSO Oxidation | Convergent disproportionation-inspired strategy | Uses inexpensive and practical oxidants | dicp.ac.cn |
| Bio-based Feedstocks | Starts from renewable resources like carvone | Creates enantiopure products from natural precursors | mdpi.com |
Expansion of Highly Efficient and Stereoselective Methodologies
The biological activity of molecules containing the bicyclo[3.2.1]octane scaffold is often dependent on their specific stereochemistry. Consequently, the development of highly efficient and stereoselective synthetic methods is a critical area of research.
Recent advancements have focused on catalytic asymmetric reactions that can control the formation of multiple stereocenters in a single step. A palladium-catalyzed asymmetric reductive Heck reaction has been successfully employed for the synthesis of optically active bicyclo[3.2.1]octanes that possess both chiral quaternary and tertiary carbon stereocenters with excellent enantioselectivities. researchgate.net Another innovative approach is the stereodivergent synthesis of bicyclo[3.2.1]octenes using Brønsted base catalysis, where tuning the reaction conditions allows for the selective formation of different stereoisomers. researchgate.net
Organocatalysis has also proven to be a powerful tool. For example, quinine-derived catalysts have been used in domino Michael-aldol reactions to produce polysubstituted chiral bicyclo[3.2.1]octanes with good diastereoselectivities and enantioselectivities. mdpi.com Furthermore, efficient methods for producing enantiopure bicyclo[3.2.1]octane systems have been developed from natural sources like carvone, leveraging an intramolecular Diels-Alder reaction as a key step. mdpi.com A palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans has been shown to be a highly stereoselective route to functionalized bicyclo[3.2.1]octan-8-ones, particularly with sulfone derivatives where endo-configured diastereomers are formed exclusively. nih.gov
Exploration of Novel Reactivity Modes and Multi-Component Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient pathway to complex molecular architectures like the bicyclo[3.2.1]octane framework. Future research will continue to explore novel reactivity and design intricate cascade sequences.
Radical/Anionic Dual Annulations: A three-component coupling reaction involving alk-4-enyl iodides, carbon monoxide, and alkenes in the presence of zinc has been developed. This reaction proceeds through a radical/anionic dual annulation to construct bicyclo[3.2.1]octan-1-ol skeletons. electronicsandbooks.comrsc.org
Oxidative Dearomatization-Induced (ODI) Cascades: An electrochemical ODI-[5+2] cycloaddition/pinacol rearrangement cascade provides rapid access to diversely functionalized bicyclo[3.2.1]octanes from simple vinylphenols, ethynylphenols, and allenylphenols. sci-hub.se
Convergent Disproportionation: A novel strategy inspired by convergent disproportionation uses an iodine-induced cyclization and oxidation of allylic alcohols to create highly functionalized bicyclo[3.2.1]octanes, forming six new bonds in the process. dicp.ac.cn
Diels-Alder and Rearrangement Sequences: The intramolecular Diels-Alder reaction is a cornerstone for building the initial tricyclic core, which can then be selectively fragmented to yield the bicyclo[3.2.1]octane system. mdpi.com The combination of a Diels-Alder reaction with a subsequent benzilic acid-type rearrangement has also been used to efficiently install the core skeleton. researchgate.net
Table 2: Examples of Novel Cascade Reactions for Bicyclo[3.2.1]octane Synthesis
| Cascade Reaction Type | Key Transformation | Starting Materials | Reference(s) |
|---|---|---|---|
| Radical/Anionic Dual Annulation | [5+1] radical / [3+2] anionic cyclizations | Alk-4-enyl iodides, CO, Alkenes | electronicsandbooks.comrsc.org |
| ODI-[5+2] Cycloaddition/Rearrangement | Oxidative dearomatization, cycloaddition, pinacol rearrangement | Vinylphenols, Ethynylphenols, Allenylphenols | sci-hub.se |
| Convergent Disproportionation | Iodine-induced cyclization and oxidation | Allylic alcohols | dicp.ac.cn |
| Intramolecular Diels-Alder/Ring Opening | IMDA followed by regioselective cyclopropane (B1198618) cleavage | 5-vinyl-1,3-cyclohexadiene derivatives | mdpi.com |
Integration of Bicyclo[3.2.1]octane Scaffolds into Diverse Functional Molecular Architectures
The bicyclo[3.2.1]octane skeleton is a privileged scaffold found in a vast array of natural products, many of which exhibit significant biological activity. mdpi.com These include complex terpenoids and alkaloids such as ent-kauranoids, aconitine (B1665448), and platensimycin (B21506). researchgate.netrsc.org A key future direction is the continued development of synthetic strategies that allow for the efficient incorporation of this core into even more diverse and complex molecular architectures.
Research is focused on using functionalized bicyclo[3.2.1]octane derivatives as versatile building blocks for total synthesis. dicp.ac.cn For example, the 2-azabicyclo[3.2.1]octane core, a nitrogen-containing analogue, is a key intermediate in the synthesis of other biologically active molecules and is being explored for its own potential in drug discovery due to its structural rigidity. rsc.orgrsc.org The synthesis of the highly oxidized bicyclo[3.2.1]octane CD-ring system of aconitine highlights the successful application of modern synthetic methods, like enyne cycloisomerization, to embed this framework within exceptionally complex targets. rsc.org The ability to generate small libraries of functionally diverse bicyclo[3.2.1]octane systems from a common intermediate is also a promising strategy for evaluating biological activity. mdpi.com
Advanced Computational Prediction and Design of Bicyclo[3.2.1]octane Systems with Desired Properties
Computational chemistry is becoming an indispensable tool in modern synthetic planning and materials science. For bicyclo[3.2.1]octane systems, computational methods are being used to predict structure, stability, and properties, thereby guiding experimental efforts.
Stability and Property Prediction: Density Functional Theory (DFT) calculations have been used to investigate the structure, stability, and detonation properties of various bicyclo[3.2.1]octane derivatives. nih.govdntb.gov.ua Such studies can establish structure-performance relationships, for instance, showing how the introduction of nitro groups and aza atoms affects density and detonation properties. nih.gov Computational studies on C8H14 isomers have confirmed that the bicyclo[3.2.1]octane framework is the most stable among them. atlantis-press.com
Predicting Biological Activity: Machine learning algorithms and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful tools for predicting the pharmacological properties of novel compounds. smolecule.com These computational approaches use large datasets to build models that can forecast the biological activities of new bicyclo[3.2.1]octane derivatives, accelerating the discovery of new therapeutic agents. smolecule.com
Reaction Mechanism Elucidation: Computational analysis helps in understanding complex reaction mechanisms, such as the biogenesis of ent-kauranoids, which can inspire new biomimetic synthetic strategies. researchgate.net
The integration of these advanced computational methods will allow for the rational design of bicyclo[3.2.1]octane systems with pre-defined, desired properties, minimizing trial-and-error in the laboratory and accelerating the pace of discovery.
Q & A
How can the synthesis of bicyclo[3.2.1]octan-1-ol scaffolds be optimized for stereochemical control?
Methodological Answer:
The synthesis of this compound derivatives via [5+2] cycloaddition between quinone monoketals and styrenes can be optimized by:
- Controlled Water Addition: Precise stoichiometric addition of water during the reaction enhances yield and minimizes side products .
- Stereochemical Confirmation: Use X-ray crystallography for unambiguous assignment of relative stereochemistry (e.g., scaffold 7 in Table 1). For intermediates lacking crystallographic data, employ 1D nOe experiments and coupling constant analysis (e.g., substrates 8–11 ) .
What factors influence the regioselectivity of azido-Schmidt reactions involving bicyclo[3.2.1]octanoid substrates?
Methodological Answer:
Regioselectivity in azido-Schmidt reactions is governed by:
- Substituent Effects: Allyl groups at the R1 position inhibit reactivity, while hydrogen substituents enable regioselective product formation (e.g., 3:1 ratio observed with trans-β-methylstyrene-derived substrates) .
- Reaction Conditions: Optimize solvent polarity and temperature to favor kinetic vs. thermodynamic pathways.
How do radical-stabilizing substituents affect the rearrangement of bicyclo[3.2.1]octane intermediates?
Methodological Answer:
Radical rearrangements (e.g., bicyclo[2.2.2]oct-5-en-2-yl to bicyclo[3.2.1]oct-6-en-2-yl radicals) are influenced by:
- Radical Stability: Electron-donating groups stabilize transition states, overriding strain effects in bicyclo[3.2.1] systems.
- Torsional Steering: Equatorial isomers are favored due to reduced steric hindrance during radical migration .
What advanced characterization techniques are critical for confirming this compound derivatives?
Methodological Answer:
- X-Ray Crystallography: Resolve complex stereochemistry in rigid bicyclic systems (e.g., scaffold 7 ) .
- Multidimensional NMR: Use 1H-13C HMBC to assign quaternary carbons and 1D nOe to confirm spatial proximity of protons .
What functionalization strategies enable derivatization of this compound scaffolds?
Methodological Answer:
- Photochemical Rearrangements: UV irradiation induces ring-opening/closure for fused polycyclic systems (e.g., thiophene-fused derivatives) .
- Prins Cyclization: Acid-catalyzed reactions with aldehydes yield oxygenated bridged bicyclic products .
How does the bicyclo[3.2.1]octane framework influence cytotoxic activity in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationships (SAR): Introduce diazaspiro or hydantoin moieties to enhance DNA intercalation (e.g., leukemia cell cytotoxicity studies).
- Bioisosteric Replacement: Replace flexible chains with bicyclic cores to improve metabolic stability and target binding .
How does this compound’s reactivity compare to other bicyclic systems (e.g., bicyclo[2.2.2]octane)?
Methodological Answer:
- Ring Strain: Bicyclo[3.2.1]octane exhibits higher strain than bicyclo[2.2.2]octane, favoring radical rearrangements but limiting thermal stability.
- Steric Accessibility: The [3.2.1] system’s larger cavity enables selective functionalization at bridgehead positions, unlike more rigid systems .
What computational methods predict thermodynamic properties of this compound derivatives?
Methodological Answer:
- Joback/Crippen Methods: Estimate Gibbs free energy (ΔfG°) and logP values for solubility predictions.
- Molecular Dynamics (MD): Simulate conformational flexibility to assess strain effects on reactivity. Note: Validate with experimental data due to isomer-specific variations (e.g., bicyclo[3.3.0] vs. [3.2.1]) .
How can microfluidic platforms enhance reaction screening for this compound derivatives?
Methodological Answer:
- Multidimensional Screening: Simultaneously vary temperature, solvent, and catalyst flow rates to identify optimal azido-Schmidt or cycloaddition conditions .
- High-Throughput Analysis: Integrate inline NMR or MS for real-time monitoring of regioisomer formation.
What are the challenges in synthesizing enantiopure this compound analogs?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (CSPs) in HPLC or employ enzymatic kinetic resolution.
- Asymmetric Catalysis: Develop transition-metal catalysts (e.g., Rhodium-BINAP complexes) for enantioselective cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
